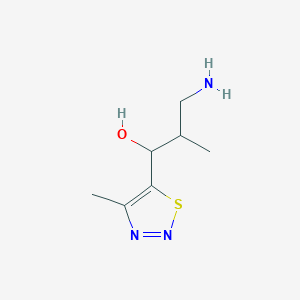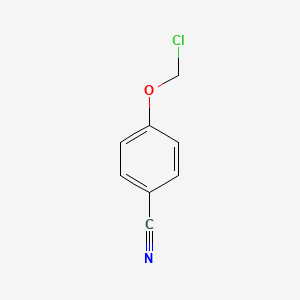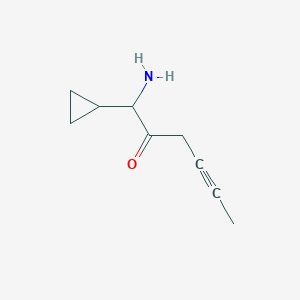![molecular formula C9H10BrClS B13170856 2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13170856.png)
2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position and a {[1-(chloromethyl)cyclopropyl]methyl} group at the third position of the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene typically involves multiple steps. One common method includes the bromination of 3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include thiophene sulfoxides or sulfones.
Reduction Reactions: Products include dehalogenated thiophenes or modified cyclopropyl derivatives.
Scientific Research Applications
2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene depends on its specific application. In chemical reactions, the bromine atom and the {[1-(chloromethyl)cyclopropyl]methyl} group play crucial roles in determining the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Lacks the {[1-(chloromethyl)cyclopropyl]methyl} group, making it less sterically hindered and potentially more reactive in certain reactions.
3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene:
2-Chloro-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene is unique due to the combination of the bromine atom and the {[1-(chloromethyl)cyclopropyl]methyl} group. This unique structure imparts specific reactivity and properties that can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C9H10BrClS |
|---|---|
Molecular Weight |
265.60 g/mol |
IUPAC Name |
2-bromo-3-[[1-(chloromethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H10BrClS/c10-8-7(1-4-12-8)5-9(6-11)2-3-9/h1,4H,2-3,5-6H2 |
InChI Key |
JNAAEZMBPWUKQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(SC=C2)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one](/img/structure/B13170781.png)

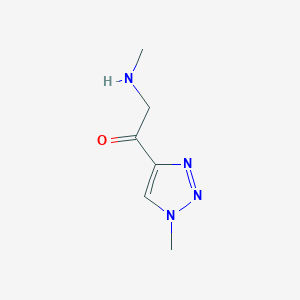
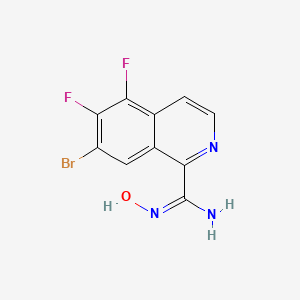
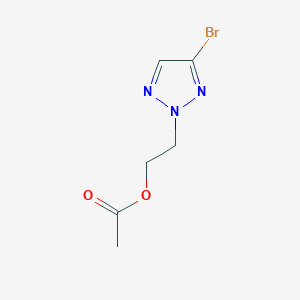
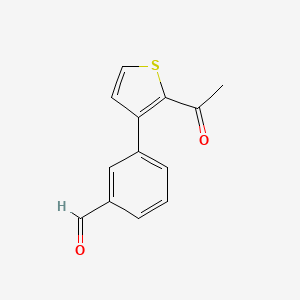
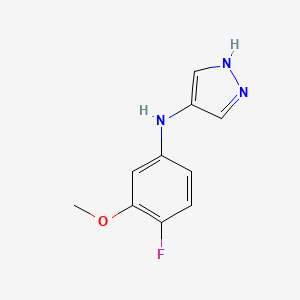
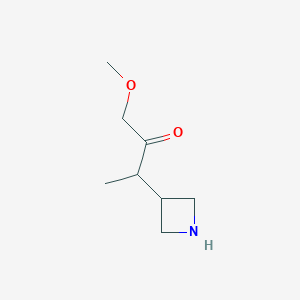
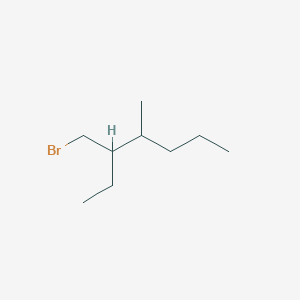
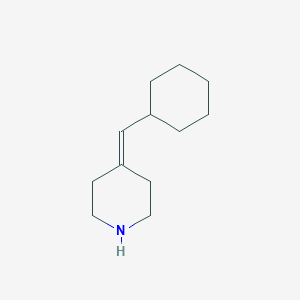
![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)
